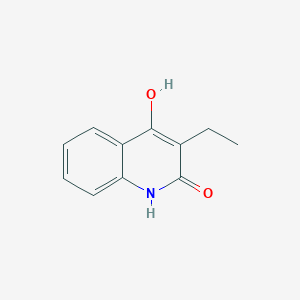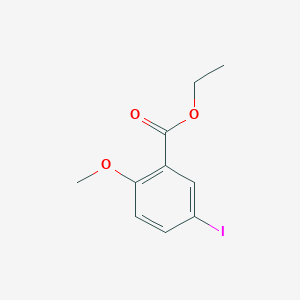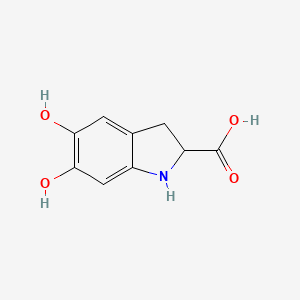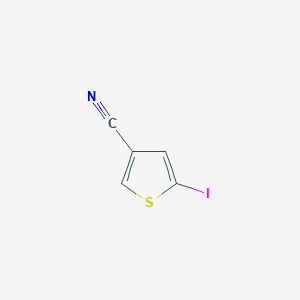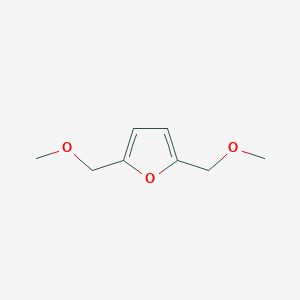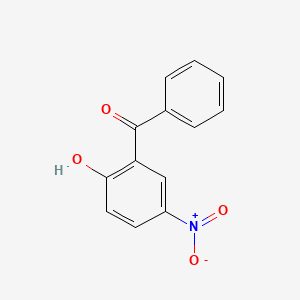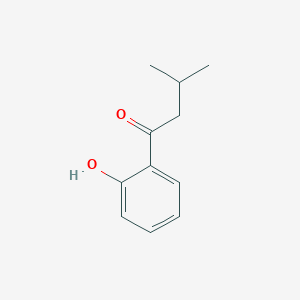
1-(2-Hydroxyphenyl)-3-methylbutan-1-one
Descripción general
Descripción
Synthesis Analysis
HPDO can be synthesized through the reaction between 2-hydroxy acetophenone and octanal . The process involves the formation of an oxime group at the 2-position of the phenyl ring. The yield of HPDO is approximately 56.35% . The IR spectrum shows characteristic peaks for the hydroxyl group (-OH), aromatic C-H bonds, methyl groups (CH3), and methylene groups (CH2) .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Microwave-Assisted Ketone-Ketone Rearrangement: A novel procedure for preparing derivatives of 3-methylbutan-1-one, such as 3-(4-alkoxyphenyl)-3-methylbutan-2-ones, is described. This method involves a polymer-supported AlCl3-catalyzed rearrangement under microwave irradiation conditions, yielding excellent results (Gopalakrishnan, Kasinath, & Singh, 2002).
Natural Occurrence and Extraction
- Isolation from Brown Algae: Two new resorcinols, closely related to 3-methylbutan-1-one, were isolated from the brown algae Sargassum thunbergii. Their structures were elucidated using spectroscopic methods (Cai, Xie, Wang, Li, & Li, 2010).
Biological and Pharmacological Activities
- Antimicrobial and Antiradical Activity: A series of compounds, including 3-alkoxymethyl-4-hydroxyphenyl propan-1-ones, were prepared and tested for their antimicrobial and antioxidant activities. These compounds, related to 3-methylbutan-1-one, displayed varying degrees of biological activity (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Spectroscopy and Molecular Dynamics
- Vibrational Circular Dichroism Studies: The vibrational circular dichroism (VCD) spectrum of a compound similar to 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol was examined. This study helps in understanding dynamic molecular motions and spectral responses in structurally flexible chiral systems (Xia, Koenis, Collados, Ortiz, Harutyunyan, Visscher, Buma, & Nicu, 2018).
Catalysis and Chemical Reactions
- Hydroxylation Mediated by FeO+ and FeO2+: The regioselectivity in hydroxylation reactions of 2-methylbutane by FeO+ and FeO2+ was studied. This research is significant for understanding the hydroxylation of molecules similar to 3-methylbutan-1-one (Yumura and Yoshizawa, 2001).
Mecanismo De Acción
The exact mechanism of HPDO’s action depends on its application. In the context of flotation and adsorption for malachite , HPDO acts as a collector. It selectively binds to malachite surfaces, forming a Cu-oxime complex. This complex enhances the separation of malachite from other minerals like quartz and calcite .
Propiedades
IUPAC Name |
1-(2-hydroxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWSQLFDQRUYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297363 | |
| Record name | 1-(2-hydroxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-3-methylbutan-1-one | |
CAS RN |
19019-21-7 | |
| Record name | NSC115702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)


